molecular formula C10H8ClN3 B1596754 4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine CAS No. 77168-31-1

4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine

Cat. No.: B1596754
CAS No.: 77168-31-1
M. Wt: 205.64 g/mol
InChI Key: QXTIZJZQBKJJCB-UHFFFAOYSA-N
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Properties

IUPAC Name

4-chloro-6-methyl-2-pyridin-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c1-7-6-9(11)14-10(13-7)8-4-2-3-5-12-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTIZJZQBKJJCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376933
Record name 4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77168-31-1
Record name 4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-6-methyl-2-(pyridin-2-yl)pyrimidine
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Preparation Methods

Chlorination of 4-Methyl-6-hydroxypyrimidine

The primary and most documented method for preparing 4-chloro-6-methylpyrimidine derivatives, including 4-chloro-6-methyl-2-(pyridin-2-yl)pyrimidine, involves the chlorination of 4-methyl-6-hydroxypyrimidine using phosphorus oxychloride (POCl₃) in the presence of an organic base. This method is well-established for its efficiency and environmental considerations.

Key Reaction Parameters:

Parameter Range/Value Notes
Starting material 4-methyl-6-hydroxypyrimidine Weight ratio 1
Chlorinating agent Phosphorus oxychloride (POCl₃) Weight ratio 5-10 relative to starting material
Organic base Triethylamine, diisopropylethylamine, triisopropylamine, others Weight ratio 0.5-1; added dropwise at low temperature
Reaction temperature 25–100 °C Initial cooling to 5-10 °C, then reflux at 100 °C
Reaction time 2–5 hours Typically 3–5 hours depending on base used
Work-up Quenching with water/ice, extraction with ethyl acetate, washing with saturated sodium bicarbonate and sodium chloride solutions Drying with anhydrous sodium sulfate, recrystallization from n-hexane

Representative Procedure (Embodiment Example):

  • Disperse 100 g of 4-methyl-6-hydroxypyrimidine in 275 mL POCl₃, cool to 5 °C.
  • Add 50 mL triethylamine dropwise, causing vigorous reaction.
  • Heat to reflux (100 °C) and maintain for 4 hours.
  • Remove excess POCl₃ under reduced pressure.
  • Quench residue in 1 kg crushed ice with stirring for 1 hour.
  • Extract twice with ethyl acetate (200 mL each).
  • Wash organic phase with saturated sodium bicarbonate until neutral pH, then with saturated sodium chloride.
  • Dry over anhydrous sodium sulfate, filter, concentrate.
  • Recrystallize crude product from n-hexane to obtain 4-chloro-6-methylpyrimidine with >98% purity and ~85% yield.

This method is adaptable with different organic bases such as diisopropylethylamine or triisopropylamine, with yields ranging from 75% to 90% and comparable purity.

Suzuki Coupling for Pyridin-2-yl Substitution

To introduce the pyridin-2-yl group at the 2-position of the pyrimidine ring, a Suzuki coupling reaction is typically employed. This involves the palladium-catalyzed cross-coupling of 2,4-dichloro-6-methylpyrimidine with 2-pyridylboronic acid.

Reaction Conditions:

Parameter Typical Conditions Notes
Starting materials 2,4-dichloro-6-methylpyrimidine, 2-pyridylboronic acid Molar equivalents optimized for full conversion
Catalyst Palladium-based catalyst (e.g., Pd(PPh₃)₄) Facilitates C-C bond formation
Base Potassium carbonate or similar Neutralizes acid byproducts
Solvent Dimethylformamide (DMF) or similar High boiling point solvent for elevated temperature
Temperature Elevated (e.g., 80–120 °C) Ensures reaction completion
Reaction time Several hours (varies by scale) Monitored by HPLC or TLC

After coupling, the intermediate can be hydrolyzed under acidic conditions to yield the target compound. Industrial scale-up often involves continuous flow reactors to improve efficiency and yield.

Comparative Data Table of Preparation Methods

Step Method Reagents/Conditions Yield (%) Purity (%) Notes
Chlorination POCl₃ + organic base 25–100 °C, 2–5 h, triethylamine or analogues 75–90 >98 Scalable, environmentally optimized
Suzuki Coupling Pd-catalyzed cross-coupling 2,4-dichloro-6-methylpyrimidine + 2-pyridylboronic acid, DMF, K₂CO₃, elevated temp Variable High Enables pyridin-2-yl substitution
Hydrolysis (post-coupling) Acidic hydrolysis Acidic aqueous conditions High High Converts intermediate to final product

Research Findings and Optimization Notes

  • The chlorination step benefits from controlled addition of the organic base at low temperature to minimize side reactions and improve yield.
  • Use of triethylamine, diisopropylethylamine, or triisopropylamine as bases can be selected based on availability and reaction kinetics, with minor variations in yield.
  • Quenching with ice water and subsequent extraction steps are critical for removing residual reagents and impurities.
  • Recrystallization from n-hexane is effective for purification to achieve >98% purity.
  • The Suzuki coupling step requires careful catalyst and base selection to ensure high conversion and minimal byproducts.
  • Industrial processes may use continuous flow reactors and optimized solvent systems to enhance throughput and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, primary amines, or thiols in the presence of a base.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.

Major Products

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Pyrimidine N-oxides.

    Reduction: Amino derivatives of pyrimidine.

    Coupling Reactions: Biaryl or alkyne derivatives.

Scientific Research Applications

Chemistry

4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine serves as a building block for synthesizing more complex heterocyclic compounds. It is utilized in various synthetic pathways to create derivatives with enhanced properties or specific functionalities.

Biology

The compound is investigated for its potential antimicrobial and antiviral properties . Preliminary studies suggest that it may inhibit the growth of certain pathogens, making it a candidate for further exploration in infectious disease treatments.

Medicine

In medicinal chemistry, this compound has been explored for its anticancer and anti-inflammatory activities . Research indicates that it may interfere with cellular signaling pathways involved in cancer proliferation and inflammation.

Activity TypeDescriptionReference
Enzyme InhibitionPotential inhibition of phosphodiesterases
Anticancer ActivityInduces apoptosis in cancer cell lines
NeuropharmacologicalAChE inhibition and blood-brain barrier penetration

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of several pyrimidine derivatives, including this compound. The results demonstrated significant cytotoxicity against various human cancer cell lines, leading to increased apoptosis rates compared to control groups. This effect is attributed to its ability to interfere with critical signaling pathways involved in cell survival and proliferation.

Case Study 2: Anti-inflammatory Effects

Research on pyrimidine derivatives has shown promising anti-inflammatory effects. In vitro studies indicated that compounds similar to this compound can suppress COX-2 activity effectively. The IC50 values for these compounds were comparable to established anti-inflammatory drugs like celecoxib, highlighting their potential therapeutic applications in treating inflammatory diseases .

Pharmacokinetics and Toxicology

Initial pharmacokinetic studies suggest that this compound possesses favorable oral bioavailability; however, further investigations are necessary to fully characterize its metabolism and excretion pathways. Toxicological assessments indicate that while the compound shows promising biological activities, safety evaluations are essential for its potential therapeutic use.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it can inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of tetrahydrofolate, which is essential for DNA and RNA synthesis. By inhibiting DHFR, the compound can disrupt the proliferation of cancer cells . Additionally, it may modulate other biological pathways, such as the NF-kB inflammatory pathway, contributing to its anti-inflammatory and neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the pyridin-2-yl group enhances its ability to interact with biological targets, making it a valuable scaffold in drug discovery and development.

Biological Activity

4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry and pharmacology. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on diverse research findings.

Overview of the Compound

Chemical Structure and Properties

  • Molecular Formula: C10H8ClN3
  • CAS Number: 77168-31-1
  • Functional Groups: Contains a chloro group at the 4-position, a methyl group at the 6-position, and a pyridinyl group at the 2-position of the pyrimidine ring.

This compound exhibits its biological effects primarily through interactions with various enzymes and receptors. The compound is known to act as an enzyme inhibitor, particularly in pathways involving dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are critical in nucleotide synthesis and cancer cell proliferation.

Target Enzymes

  • Dihydrofolate Reductase (DHFR): Inhibits DHFR, leading to decreased DNA synthesis in rapidly dividing cells.
  • Thymidylate Synthase (TS): Inhibition results in reduced thymidine availability, impairing DNA replication.

The compound's biochemical properties have been investigated in various studies, highlighting its potential as a therapeutic agent:

PropertyDescription
Solubility Soluble in organic solvents; limited solubility in water.
Stability Chemically stable under standard laboratory conditions.
Toxicity Profile Exhibits low acute toxicity in animal models (LD50 > 2000 mg/kg) .

Anticancer Activity

Research indicates that this compound has notable anticancer properties. In vitro studies demonstrate its efficacy against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-71.75 - 9.46
DU14541.85
PC326.43

The compound shows a dose-dependent decrease in cell viability, indicating its potential as a chemotherapeutic agent.

Antiviral Activity

In addition to its anticancer properties, it has demonstrated antiviral activity against influenza viruses. Studies report significant reductions in viral load in infected models, suggesting that it may inhibit viral replication effectively .

Case Studies and Research Findings

  • Study on Anticancer Mechanism:
    A study evaluated the cytotoxic effects of various pyrimidine derivatives, including this compound, on prostate cancer cell lines (PC3 and DU145). The results indicated that the compound significantly inhibited cell proliferation through apoptosis induction and cell cycle arrest at the G0/G1 phase .
  • Antiviral Efficacy:
    Another investigation assessed the antiviral properties against H275Y variant strains of influenza A. The compound exhibited a direct effect on viral replication with an IC50 value indicating potent antiviral activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-6-methyl-2-(pyridin-2-yl)pyrimidine, and how can reaction conditions be fine-tuned?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution. For example, 2,4-dichloro-6-(pyridin-2-yl)pyrimidine (a structural analog) reacts with methylamine in acetonitrile with triethylamine as a base at 60°C to yield the methyl-substituted derivative. Yield optimization requires careful control of stoichiometry, reaction time (18–24 hours), and purification via column chromatography .
  • Key Parameters :

  • Solvent: Acetonitrile or toluene.
  • Temperature: 60–80°C.
  • Catalysts: Triethylamine or Pd-based catalysts for cross-coupling steps .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodology :

  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns. For example, intermediates in spirocyclic pyrimidine syntheses show clear [M+H]+ peaks .
  • Nuclear Magnetic Resonance (NMR) : 1H NMR (400–600 MHz) and 13C NMR resolve methyl and pyridyl substituents. Coupling constants (e.g., J = 2.5 Hz for pyridyl protons) help confirm regiochemistry .
  • X-ray Crystallography : Used in patent literature to validate complex spirocyclic derivatives .

Advanced Research Questions

Q. How can researchers evaluate the compound’s potential as a kinase inhibitor?

  • Methodology :

  • In vitro kinase assays : Recombinant kinases (e.g., Src/Abl) are incubated with ATP and a fluorescent/radioactive substrate. Inhibition is quantified via IC50 values using dose-response curves (e.g., 0.1–10 μM test range) .
  • Cellular models : Assess anti-proliferative effects in cancer cell lines (e.g., PC-3 prostate cancer) via MTT assays. Synergy studies with standard chemotherapeutics (e.g., cisplatin) are recommended .

Q. What strategies improve the compound’s photocatalytic efficiency under red light?

  • Methodology :

  • Ligand design : Modify peripheral substituents on the pyridyl-pyrimidine core to red-shift absorption (e.g., Ru(II) complexes with 2,4-di(pyridin-2-yl)-pyrimidine ligands achieve λmax > 600 nm) .
  • Stability testing : Monitor H2 evolution rates under red light (λ = 630 nm) using Pt co-catalysts. Compare luminescence quantum yields (Φlum) and excited-state lifetimes (τ > 100 ns) to terpyridine analogs .

Q. How does the compound interact with G-protein-coupled receptors (GPCRs) like GPR39?

  • Methodology :

  • Binding assays : Use HEK293 cells transfected with GPR39 and a cAMP-responsive luciferase reporter. Agonist activity is measured via luminescence (EC50 determination) .
  • Regioselectivity analysis : Compare activity of regioisomers (e.g., 2-pyridyl vs. 3-pyridyl substitution) to identify pharmacophore requirements .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
  • Waste disposal : Segregate halogenated waste and treat with professional services to avoid environmental release of chlorinated byproducts .

Contradictory Data and Troubleshooting

Q. How should researchers address discrepancies in reported biological activities?

  • Methodology :

  • Batch reproducibility : Verify compound purity (>95% via HPLC) and confirm stereochemistry (if applicable) using chiral columns .
  • Assay validation : Cross-test in multiple cell lines (e.g., osteoclasts vs. cancer cells) to rule out cell-type-specific effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine
Reactant of Route 2
4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine

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